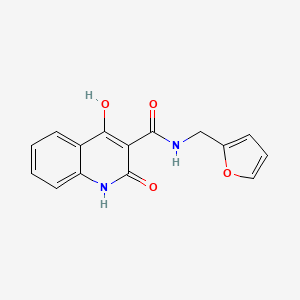
N-(2-furylmethyl)-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-furylmethyl)-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide, also known as FQ, is a quinoline derivative that has been widely studied for its potential applications in the field of medicine. FQ is a synthetic compound that possesses a range of biological activities, including antibacterial, antifungal, antiviral, and anticancer properties.
作用机制
The mechanism of action of N-(2-furylmethyl)-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide is not fully understood. However, it is believed that N-(2-furylmethyl)-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide exerts its biological activities by inhibiting the activity of enzymes involved in DNA replication and repair, such as topoisomerase II and DNA gyrase. N-(2-furylmethyl)-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide has also been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
N-(2-furylmethyl)-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide has been shown to possess a range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. N-(2-furylmethyl)-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide has also been shown to inhibit the growth of bacteria and fungi. In addition, N-(2-furylmethyl)-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide has been shown to possess anti-inflammatory and antioxidant properties.
实验室实验的优点和局限性
One of the main advantages of N-(2-furylmethyl)-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide is its broad spectrum of biological activities. N-(2-furylmethyl)-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide has been shown to possess antibacterial, antifungal, antiviral, and anticancer properties, making it a potentially useful compound for a range of applications. However, one of the limitations of N-(2-furylmethyl)-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide is its low solubility in water, which can make it difficult to use in certain experiments.
未来方向
There are several future directions for research on N-(2-furylmethyl)-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide. One area of research could focus on developing more efficient synthesis methods for N-(2-furylmethyl)-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide. Another area of research could focus on elucidating the mechanism of action of N-(2-furylmethyl)-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide, in order to better understand its biological activities. Additionally, future research could focus on developing N-(2-furylmethyl)-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide derivatives with improved solubility and potency. Finally, N-(2-furylmethyl)-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide could be further studied for its potential applications in the treatment of bacterial, fungal, viral, and cancerous diseases.
合成方法
N-(2-furylmethyl)-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide can be synthesized using a variety of methods, including the reaction of 2-aminobenzophenone with furfural, followed by the reaction with acetic anhydride and ammonium acetate. The yield of N-(2-furylmethyl)-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide using this method is approximately 70%. Another method involves the reaction of 2-aminobenzophenone with furfurylamine, followed by the reaction with acetic anhydride and ammonium acetate. The yield of N-(2-furylmethyl)-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide using this method is approximately 80%.
科学研究应用
N-(2-furylmethyl)-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide has been extensively studied for its potential applications in the field of medicine. It has been shown to possess antibacterial activity against a range of Gram-positive and Gram-negative bacteria, including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. N-(2-furylmethyl)-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide has also been shown to possess antifungal activity against Candida albicans and Aspergillus fumigatus. In addition, N-(2-furylmethyl)-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide has been shown to possess antiviral activity against herpes simplex virus type 1 and 2, and cytomegalovirus.
属性
IUPAC Name |
N-(furan-2-ylmethyl)-4-hydroxy-2-oxo-1H-quinoline-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O4/c18-13-10-5-1-2-6-11(10)17-15(20)12(13)14(19)16-8-9-4-3-7-21-9/h1-7H,8H2,(H,16,19)(H2,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIDJXPUIYOAZDS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(C(=O)N2)C(=O)NCC3=CC=CO3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(furan-2-ylmethyl)-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

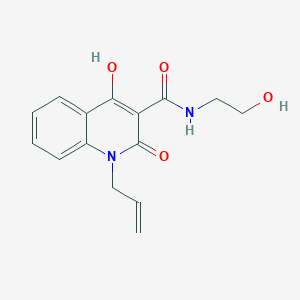

![2-[4-(2-cyano-3-ethoxy-1-hydroxy-3-oxo-1-propen-1-yl)phenyl]-1,3-dioxo-5-isoindolinecarboxylic acid](/img/structure/B5913629.png)
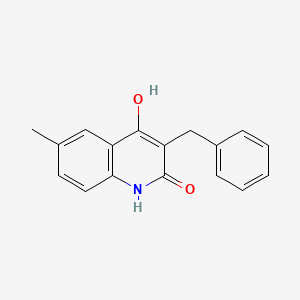
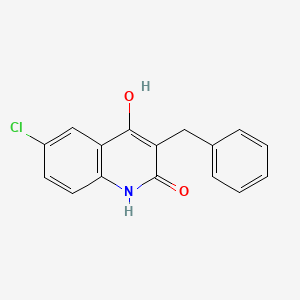
![7-phenyl-9-(trifluoromethyl)pyrido[2',3':4,5]thieno[2,3-b]pyridine-2,4-diol](/img/structure/B5913650.png)


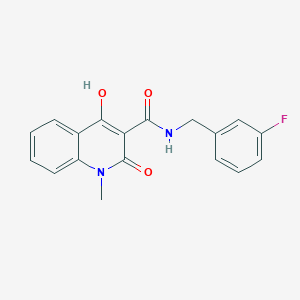

![7-hydroxy-1,3-dimethyl-6-nitropyrido[2,3-d]pyrimidine-2,4,5(1H,3H,8H)-trione](/img/structure/B5913700.png)


